molecular formula C24H17N B14635747 1,3-Diphenyl-9H-indeno[2,1-c]pyridine CAS No. 57162-74-0

1,3-Diphenyl-9H-indeno[2,1-c]pyridine

Cat. No.: B14635747
CAS No.: 57162-74-0
M. Wt: 319.4 g/mol
InChI Key: SQSHIJWTIXQHEU-UHFFFAOYSA-N
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Description

1,3-Diphenyl-9H-indeno[2,1-c]pyridine: is an organic compound with the molecular formula C24H17N and a molecular weight of 319.398 g/mol This compound is characterized by its indeno-pyridine core structure, which is substituted with phenyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-9H-indeno[2,1-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with 2-aminobenzophenone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-9H-indeno[2,1-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indeno-pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like , , and (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the indeno-pyridine core.

Scientific Research Applications

1,3-Diphenyl-9H-indeno[2,1-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-9H-indeno[2,1-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-2-azafluorene
  • 1,3-Diphenyl-2-aza-fluorene
  • 9H-Indeno[2,1-c]pyridine

Uniqueness

1,3-Diphenyl-9H-indeno[2,1-c]pyridine is unique due to its specific substitution pattern and the presence of both indeno and pyridine moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

57162-74-0

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

1,3-diphenyl-9H-indeno[2,1-c]pyridine

InChI

InChI=1S/C24H17N/c1-3-9-17(10-4-1)23-16-21-20-14-8-7-13-19(20)15-22(21)24(25-23)18-11-5-2-6-12-18/h1-14,16H,15H2

InChI Key

SQSHIJWTIXQHEU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=NC(=C31)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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